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molecular formula C7H7NO3S B1597202 Methyl 3-formamidothiophene-2-carboxylate CAS No. 16285-69-1

Methyl 3-formamidothiophene-2-carboxylate

Cat. No. B1597202
M. Wt: 185.20 g/mol
InChI Key: LBYBTIGBOUMNTH-UHFFFAOYSA-N
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Patent
US08680114B2

Procedure details

To a solution of 3-aminothiophene-2-carboxylic methyl ester (20 g, 127 mmol) in formic acid (100 mL) was added ammonium acetate (13 g, 169 mmol). The mixture was refluxed for 3 hours. After cooling to room temperature, the precipitate was filtered, washed with water and dried under vacuum to afford 3-formylaminothiophene-2-carboxylic acid methyl ester (20.5 g, 87%). 1H NMR (DMSO, 400 Hz) δ 10.38 (s, 1H), 8.42 (s, 1H), 8.00 (d, J=5.2 Hz, 1H), 7.90 (d, J=5.6 Hz, 1H), 3.84 (s, 3H). MS (ESI+) [M+H]+ 186.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[NH2:10])=[O:4].[C:11]([O-])(=[O:13])C.[NH4+]>C(O)=O>[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[NH:10][CH:11]=[O:13])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC(=O)C=1SC=CC1N
Name
Quantity
13 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1SC=CC1NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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